4-Vinyl-2,3-dihydrobenzofuran

Beschreibung

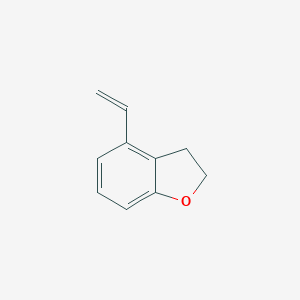

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Vinyl 2,3 Dihydrobenzofuran and Its Derivatives

Strategic Approaches to the Dihydrobenzofuran Core

Transition Metal-Free Protocols for Dihydrobenzofuran Synthesis

In recent years, a significant shift towards more sustainable and cost-effective synthetic methods has spurred the development of transition metal-free protocols. These approaches avoid the use of expensive and potentially toxic heavy metals, offering greener alternatives for the construction of the 2,3-dihydrobenzofuran (B1216630) nucleus.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of dihydrobenzofuran synthesis, organocatalysts can facilitate key cyclization and cycloaddition reactions. For instance, cinchona alkaloid-derived squaramide catalysts have been employed in the asymmetric addition/cyclization of ortho-hydroxy-α-aminosulfones with 2-bromo-1,3-indandione, yielding the target products in high yields, albeit with modest enantioselectivity in some cases. 4-(Dimethylamino)pyridine (DMAP) has also been shown to mediate tandem cyclization reactions effectively.

Brønsted acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. Triflic acid (TfOH), a strong Brønsted acid, has been successfully used to catalyze the [4+1] annulation of p-quinone methides with α-aryl diazoacetates. This metal-free approach provides access to 2,3-dihydrobenzofuran derivatives that incorporate a quaternary carbon center. These reactions proceed under mild conditions and demonstrate the utility of Brønsted acids in facilitating key bond-forming events for the construction of the dihydrobenzofuran core.

Base-mediated strategies are fundamental in organic synthesis and have been applied to the formation of the dihydrobenzofuran ring system. One notable method involves the [4+1] cyclization of salicylaldehydes with α-chlorooxindoles in the presence of potassium hydroxide (KOH), which yields dihydrobenzofuran spirooxindole scaffolds with good to excellent yields and high diastereoselectivity. Epoxide ring-opening reactions are another significant pathway. The acid-catalyzed intramolecular cyclization of epoxysilyl alcohols, for instance, can selectively furnish tetrahydrofurans through a favored 5-exo cyclization pathway, which is a related and informative strategy for forming five-membered oxygen heterocycles.

| Catalyst/Base | Reactants | Reaction Type | Yield (%) |

| KOH | Salicylaldehyde, α-chlorooxindole | [4+1] Cyclization | 49-92% |

| TMG | 2-Allylphenol (B1664045), α-iodo sulfone | Photo-induced Cyclization | 29-69% |

| DABCO | o-Allyloxy benzenediazonium salt, Thiophenol | Cascade Reaction | 63-83% |

Table 1: Examples of Base-Mediated and Catalyzed Reactions for Dihydrobenzofuran Synthesis.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A novel metal-free cascade approach for constructing the dihydrobenzofuran skeleton involves the reaction of an ortho-allyloxy benzenediazonium salt with thiophenols. rsc.orgnih.gov This reaction, which uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic base, proceeds through a sequence involving the generation of a diazo sulfide, thermal homolysis to form a sulfenyl radical, and subsequent intramolecular cyclization, affording the desired products in moderate to high yields (63%–83%). rsc.orgnih.gov

Transition Metal-Catalyzed Synthetic Approaches to Dihydrobenzofuran

Transition metal catalysis remains one of the most reliable and versatile tools for the synthesis of complex organic molecules, including the 2,3-dihydrobenzofuran scaffold. semanticscholar.orgnih.govrsc.org These methods often exhibit high efficiency, selectivity, and functional group tolerance under mild reaction conditions. nih.gov

A variety of transition metals, including rhodium, palladium, ruthenium, copper, and iron, have been employed to catalyze the formation of the dihydrobenzofuran ring through diverse mechanistic pathways. nih.gov

Rhodium (Rh): Rhodium catalysts are widely used for C-H bond functionalization reactions. nih.gov For example, a Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes can yield functionalized dihydrobenzofurans through a C-H and C-C bond activation mechanism. nih.govthieme-connect.com In another approach, the reaction of N-phenoxyacetamides with propargyl carbonates, catalyzed by Rh(III), leads to 3-alkylidene dihydrobenzofuran derivatives via a cascade cyclization process. nih.govacs.org

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis. A notable application is the Pd-catalyzed carboalkoxylation of 2-allylphenols, which couples the phenol derivatives with aryl triflates to generate a range of functionalized 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. rsc.orgnih.gov Another strategy involves the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides, which also produces dihydrobenzofuran derivatives with excellent diastereoselectivity. organic-chemistry.org

Ruthenium (Ru): Ruthenium catalysts have been effectively used in intramolecular hydroarylation reactions. An amide-directed hydroarylation of alkene-tethered benzamide derivatives provides an atom-economical and step-efficient route to the dihydrobenzofuran skeleton. acs.orgnih.gov Furthermore, Ru-catalyzed photochemical oxidative [3+2] cycloadditions of phenols and alkenes represent another powerful method for constructing this heterocyclic system. nih.gov

Iron (Fe) and Copper (Cu): Being earth-abundant and less toxic, iron and copper catalysts are attractive for green chemistry applications. A dual Fe and Cu catalysis protocol has been developed for the synthesis of dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govacs.org This one-pot, two-step process involves an iron(III)-catalyzed aryl ring activation followed by a copper(I)-catalyzed C-O bond-forming cyclization. acs.orgacs.org Copper catalysts have also been used for the asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding chiral dihydrobenzofuran-3-ols. nih.govthieme-connect.com

| Metal Catalyst | Reaction Type | Reactants | Yield (%) |

| Rhodium (Rh) | C-H Functionalization/Annulation | N-phenoxyacetamides, 2-alkenylphenols | ~90% nih.gov |

| Palladium (Pd) | Carboalkoxylation | 2-allylphenols, aryl triflates | Good yields nih.gov |

| Ruthenium (Ru) | Intramolecular Hydroarylation | Alkene-tethered benzamides | Good to excellent acs.org |

| Iron (Fe)/Copper (Cu) | Aryl C-O Bond Formation | Phenylethan-2'-ols | 57-64% acs.org |

Table 2: Overview of Transition Metal-Catalyzed Syntheses of the Dihydrobenzofuran Core.

Biocatalytic and Stereoselective Synthesis of Dihydrobenzofuran Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide unparalleled levels of stereocontrol.

A notable biocatalytic strategy for constructing stereochemically dense 2,3-dihydrobenzofurans involves the cyclopropanation of benzofurans catalyzed by engineered myoglobins nih.govnih.govcancer.govrochester.edu. This method yields tricyclic scaffolds with excellent diastereo- and enantiopurity (>99.9% de and ee) in high yields and on a preparative scale nih.govnih.govcancer.govrochester.edu. This approach expands the biocatalytic toolbox for asymmetric C-C bond formation nih.govcancer.gov. In addition to biocatalysis, organocatalytic methods have also been developed. For instance, quinine-derived bifunctional squaramides have been used as organocatalysts for the domino Friedel–Crafts/SN₂ reaction of (Z)-α-bromonitroalkenes with phenols to generate enantiomerically enriched dihydrobenzofuran derivatives with excellent enantioselectivity (>99% ee) nih.gov.

Myoglobin, an oxygen-binding heme protein, can be repurposed through protein engineering to catalyze abiological carbene transfer reactions. Engineered myoglobin variants have been developed as highly efficient catalysts for the asymmetric intermolecular cyclopropanation of olefins nih.govresearchgate.net.

Specifically for dihydrobenzofuran synthesis, engineered myoglobins catalyze the cyclopropanation of benzofurans with diazo reagents nih.govrochester.edu. This iron-based biocatalytic strategy is particularly effective with acceptor-only diazoesters, a class of reagents for which stereoselective cyclopropanation has been challenging with traditional metal catalysts rochester.edu. Computational and structure-reactivity studies have provided insights into the reaction mechanism, suggesting it proceeds via an electrophilic, heme-bound carbene species nih.govrochester.edu. A stereochemical model has been developed that rationalizes the high stereoselectivity observed, which is controlled by the protein's active site environment nih.govnih.govcancer.gov. This biocatalytic method is scalable and compatible with whole-cell biotransformations, highlighting its potential for practical applications in synthesizing valuable dihydrobenzofuran scaffolds nih.gov.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Vinyl-2,3-dihydrobenzofuran |

| N-phenoxyacetamides |

| (Z)-α-bromonitroalkenes |

| aryl pinacol boronic esters |

| 1,3-enynes |

| N-tosylhydrazones |

| o-bromophenols |

| 1,3-dienes |

| o-alkynylanilines |

| alkylidenecyclopropanes |

| propargylic monofluoroalkynes |

| tris(5-fluoro-2-methylphenyl)phosphane |

| diazooxindoles |

| diazoesters |

Stereocomplementary Epoxidation using Styrene (B11656) Monooxygenases Mutants

The asymmetric epoxidation of prochiral olefins is a critical transformation for producing enantiopure epoxides, which are valuable chiral building blocks in chemical synthesis. researchgate.net Styrene monooxygenases (SMOs) have emerged as powerful biocatalysts for this process. researchgate.net Research into mutants of styrene monooxygenase A (SeStyA) has revealed pathways to achieve stereocomplementary epoxidation, yielding either the (R)- or (S)-epoxide of styrene derivatives with high enantioselectivity. researchgate.net

Specifically, for the epoxidation of various styrene derivatives, the wild-type SMO typically produces (R)-oxides with enantiomeric excesses (ee) ranging from 83–96%. researchgate.net However, strategic mutations can significantly enhance this selectivity. The mutant W86A, for instance, increases the enantiopurity of (R)-oxides to 95–99% ee. researchgate.net Conversely, the A219H mutant demonstrates a remarkable inversion of stereoselectivity, producing the corresponding (S)-oxides with 92–99% ee. researchgate.net These mutational effects are not isolated to a single SMO and have been successfully extended to other (R)-selective SMOs, enhancing the production of (R)-styrene oxide to 98–99% ee and enabling the formation of (S)-styrene oxide with up to 92% ee. researchgate.net This enzymatic approach provides a diversified and highly selective method for producing chiral epoxides from substrates like this compound.

Asymmetric [4+1] Annulation for Enantioselective Synthesis

Asymmetric [4+1] annulation represents a powerful strategy for the enantioselective synthesis of the 2,3-dihydrobenzofuran core structure found in many natural products. cnr.it This method involves the cycloaddition of a four-atom component and a one-atom component to construct the five-membered dihydrofuran ring.

One successful approach involves the reaction of salicyl N-phosphonyl imines with sulfur ylides. researcher.liferesearchgate.net This transformation proceeds via a [4+1] annulation pathway to afford trans-2,3-dihydrobenzofuran compounds in good to excellent yields. researcher.liferesearchgate.net The diastereoselectivity of this reaction can be tuned by adjusting the solvent system, with various THF/EtOH cosolvents playing a crucial role in modulating aggregate formation and enhancing selectivity. researcher.life

Another variation of this methodology utilizes the reaction between in situ generated ammonium ylides and ortho-quinone methides. researchgate.net This highly enantio- and diastereoselective (4+1)-annulation has been systematically investigated through both experimental and computational studies to understand the key factors controlling reactivity and stereoselectivity. researchgate.net These investigations have provided deeper insight into the mechanistic details of the ylide-mediated annulation, enabling the synthesis of a variety of 2,3-dihydrobenzofurans with controlled relative and absolute configurations. researchgate.net

Specific Synthetic Pathways to this compound

A practical and scalable two-step telescoped synthesis for this compound has been developed, proving efficient for producing multi-kilogram quantities required for clinical studies of melatonin (B1676174) agonists. acs.org This process achieves yields ranging from 83% to 90% and is notable for being cost-effective. acs.orgacs.org

Imidate Ester Chemistry and Phase-Transfer Catalysis

The synthesis leverages imidate ester chemistry and phase-transfer catalysis to achieve high yields and purity. acs.orgacs.org The starting material, 2,3-bis(2-hydroxyethyl)phenol (B1602757), is first treated with a Vilsmeier reagent. acs.orgacs.org This initial step generates a bis-imidate intermediate in situ. acs.orgacs.org The subsequent dehydrohalogenation step employs a phase-transfer catalyst, which provides an excellent and cost-effective method for preparing high-quality this compound without the need for distillation, an operation that carries the risk of polymerization at elevated temperatures. acs.orgacs.org

Sequential Ring Closure and Chloride Displacement Reactions

Following the formation of the bis-imidate intermediate, the process continues with a sequence of reactions that are telescoped, meaning they are performed consecutively in the same reactor without isolation of intermediates. acs.org This sequence involves a ring closure followed by a chloride displacement reaction. acs.orgacs.org This efficient transformation converts the bis-imidate intermediate into 4-(2-chloroethyl)-2,3-dihydrobenzofuran. acs.orgacs.org This chloroethyl intermediate is the direct precursor to the final product in the subsequent dehydrohalogenation step. acs.org

Dehydrohalogenation Strategies

The final step in the synthesis is the dehydrohalogenation of the 4-(2-chloroethyl)-2,3-dihydrobenzofuran intermediate. acs.orgacs.org This elimination reaction forms the vinyl group. Phase-transfer catalyzed dehydrohalogenation has been identified as a superior method for this conversion. acs.orgacs.org It is a cost-effective approach that yields high-quality this compound. acs.orgacs.org An aqueous extraction is sufficient to remove most process impurities, and the product can be stored under basic conditions for several weeks without degradation. acs.org While other bases were explored for a one-pot conversion, only DBU was successful, but it resulted in low yields (60%) and produced a highly colored product requiring purification by vacuum distillation. acs.orgacs.org

Vilsmeier Reagent-Mediated Transformations in this compound Synthesis

The Vilsmeier reagent, an organic compound with the formula [(CH₃)₂NCHCl]Cl, plays a crucial role in the initial stage of the synthesis. acs.orgwikipedia.org It is typically formed in situ from a mixture of dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org In this specific synthesis, the Vilsmeier reagent is used to treat the starting material, 2,3-bis(2-hydroxyethyl)phenol. acs.orgacs.org This treatment facilitates the in situ generation of a key bis-imidate intermediate, which is essential for the subsequent cyclization and displacement reactions that form the dihydrobenzofuran ring system. acs.orgacs.org The use of the Vilsmeier reagent for the cyclization of hydroxyphenols via imidate ester formation is a known strategy for affording dihydrobenzofurans. acs.org

Data Tables

Table 1: Pilot Plant Scale Synthesis Results for this compound acs.orgacs.org

| Batch Size (kg of Triol 1) | Yield of 2 (%) | Purity of 2 (GC Area %) |

| 10.0 | 83.2 | >98 |

| 10.0 | 85.0 | >98 |

| 25.0 | 85.0 | >98 |

| 50.0 | 83.0 | >98 |

Synthesis of Functionalized this compound Derivatives

Incorporation of Organochalcogens (Selenium and Sulfur)

The introduction of selenium and sulfur moieties into the 2,3-dihydrobenzofuran scaffold can lead to compounds with unique reactivity and potential biological activity. A versatile and safe method for the synthesis of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans involves the oxyselenocyclization of 2-allylphenols. This approach utilizes an electrophilic selenium species generated in situ from the reaction of diorganoyl diselenides with Oxone®. This method is also applicable for the synthesis of the corresponding sulfur and tellurium derivatives.

The general reaction involves the treatment of a 2-allylphenol with a diorganoyl diselenide in the presence of Oxone® in dichloromethane (DCM) at room temperature. The reaction proceeds through the formation of a seleniranium intermediate, which is then attacked by the phenolic oxygen in an intramolecular fashion to yield the cyclized product. This methodology has been successfully applied to a range of substrates, affording the desired 2,3-dihydrobenzofuran selenides in good to excellent yields.

A plausible reaction mechanism involves the oxidation of the diorganoyl diselenide by Oxone® to form a highly electrophilic selenium species. This species then reacts with the alkene of the 2-allylphenol to form a cyclic seleniranium ion intermediate. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the seleniranium ion and leading to the formation of the 2,3-dihydrobenzofuran ring.

The scope of this reaction is demonstrated by the successful synthesis of various derivatives using different diorganoyl diselenides and substituted 2-allylphenols. The reaction conditions are generally mild, and the procedure is operationally simple.

Table 1: Synthesis of Organochalcogen-Functionalized 2,3-Dihydrobenzofuran Derivatives via Oxyselenocyclization of 2-Allylphenols

| Entry | Diorganoyl Dichalcogenide | 2-Allylphenol | Product | Yield (%) |

| 1 | Diphenyl diselenide | 2-Allylphenol | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 85 |

| 2 | Bis(4-methoxyphenyl) diselenide | 2-Allylphenol | 2-{[(4-Methoxyphenyl)selanyl]methyl}-2,3-dihydrobenzofuran | 90 |

| 3 | Dimethyl diselenide | 2-Allylphenol | 2-[(Methylselanyl)methyl]-2,3-dihydrobenzofuran | 78 |

| 4 | Diphenyl disulfide | 2-Allylphenol | 2-[(Phenylsulfanyl)methyl]-2,3-dihydrobenzofuran | 82 |

Data is representative of the methodology and may not correspond to a specific cited publication.

Derivatization for Chiral Compound Generation

The generation of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. A highly effective strategy for introducing chirality is the asymmetric epoxidation of the vinyl group, which can be achieved with high enantioselectivity using biocatalysis.

Styrene monooxygenases (SMOs) are enzymes that can catalyze the epoxidation of the vinyl side-chain of styrene and its derivatives to produce enantiopure epoxides. researchgate.net Engineered SMOs have been developed to exhibit enhanced stability and stereoselectivity for the epoxidation of this compound. researchgate.net These biocatalytic systems can provide access to both (R)- and (S)-epoxides in high enantiomeric excess (ee), demonstrating stereo-complementarity.

The enzymatic reaction is typically carried out in a two-phase system (e.g., buffer and an organic solvent like n-octane) using whole cells of a recombinant host (e.g., E. coli) expressing the engineered SMO. The substrate, this compound, is added to the reaction mixture, and the biotransformation is allowed to proceed under controlled temperature and agitation. The resulting chiral epoxide can then be isolated and purified.

The stereochemical outcome of the epoxidation is dictated by the specific mutant of the enzyme used. By selecting the appropriate enzyme variant, it is possible to selectively produce either the (R)- or (S)-enantiomer of 4-(oxiran-2-yl)-2,3-dihydrobenzofuran. This approach offers a green and efficient alternative to traditional chemical methods for asymmetric epoxidation.

Table 2: Biocatalytic Asymmetric Epoxidation of this compound

| Entry | Enzyme Variant | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | SeStyA Mutant A | (S)-4-(Oxiran-2-yl)-2,3-dihydrobenzofuran | >99 | >99 |

| 2 | SeStyA Mutant B | (R)-4-(Oxiran-2-yl)-2,3-dihydrobenzofuran | >99 | 98 |

Data is based on findings related to the stereo-complementary epoxidation of this compound using mutants of SeStyA. researchgate.net

Further derivatization of these chiral epoxides can lead to a variety of enantiomerically enriched compounds, such as diols, amino alcohols, and other functionalized 2,3-dihydrobenzofurans, highlighting the synthetic utility of this biocatalytic approach.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Vinyl 2,3 Dihydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise environment and connectivity of each atom in 4-Vinyl-2,3-dihydrobenzofuran can be established.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their multiplicity (splitting pattern), and the relative number of protons in each environment. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinyl, and dihydrofuran ring protons.

The vinyl group gives rise to a characteristic set of signals for its three protons, typically appearing as a doublet of doublets (dd) for the proton on the carbon adjacent to the aromatic ring (H-1') and two distinct signals for the terminal geminal protons (H-2'cis and H-2'trans). The aromatic region will show signals for the three protons on the benzene ring. The dihydrofuran moiety is characterized by two aliphatic signals, which are triplets due to coupling with each other, corresponding to the methylene protons at the C-3 and C-2 positions. The protons at C-2 are adjacent to the oxygen atom, causing them to appear further downfield.

Based on established chemical shift principles for similar structures, the following assignments can be predicted:

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~7.1 - 7.2 | d | J ≈ 7-8 |

| H-6 | ~6.8 - 6.9 | t | J ≈ 7-8 |

| H-7 | ~6.7 - 6.8 | d | J ≈ 7-8 |

| H-1' | ~6.7 - 6.9 | dd | J ≈ 17.6 (trans), J ≈ 11.0 (cis) |

| H-2' (trans) | ~5.6 - 5.8 | dd | J ≈ 17.6 (trans), J ≈ 1.0 (geminal) |

| H-2' (cis) | ~5.2 - 5.4 | dd | J ≈ 11.0 (cis), J ≈ 1.0 (geminal) |

| H-2 | ~4.6 - 4.7 | t | J ≈ 8.7 |

| H-3 | ~3.2 - 3.3 | t | J ≈ 8.7 |

These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.

An Attached Proton Test (APT) experiment further refines the analysis by differentiating carbon signals based on the number of attached protons. huji.ac.il In a typical APT spectrum, quaternary carbons (C) and methylene (CH₂) carbons appear as signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) carbons (e.g., positive). aiinmr.com This distinction is invaluable for unambiguous assignment of the carbon framework.

The predicted ¹³C NMR and APT data for this compound are summarized below:

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Expected APT Phase |

| C-7a | ~159 - 160 | C | Negative |

| C-1' | ~136 - 137 | CH | Positive |

| C-4 | ~130 - 131 | C | Negative |

| C-5 | ~128 - 129 | CH | Positive |

| C-3a | ~126 - 127 | C | Negative |

| C-6 | ~121 - 122 | CH | Positive |

| C-2' | ~115 - 116 | CH₂ | Negative |

| C-7 | ~109 - 110 | CH | Positive |

| C-2 | ~71 - 72 | CH₂ | Negative |

| C-3 | ~29 - 30 | CH₂ | Negative |

These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, the following key correlations (cross-peaks) would be expected:

Correlation between the aliphatic protons H-2 and H-3, confirming their vicinal relationship in the dihydrofuran ring.

Strong correlations within the vinyl spin system: H-1' with both H-2'(cis) and H-2'(trans).

Correlations among the adjacent aromatic protons H-5, H-6, and H-7.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for confirming regiochemistry and stereochemistry. Key expected NOESY correlations would include:

A cross-peak between the vinyl proton H-1' and the aromatic proton H-5, confirming the position of the vinyl group at C-4.

A correlation between the dihydrofuran proton H-3 and the aromatic proton H-5, establishing their spatial proximity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its aromatic, vinyl, and ether functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic and Vinyl (=C-H) |

| 3000–2850 | C-H Stretch | Aliphatic (CH₂) |

| 1630–1610 | C=C Stretch | Vinyl (C=C) |

| 1600–1450 | C=C Stretch (in-ring) | Aromatic Ring |

| 1270–1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1080–1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 990 and 910 | =C-H Out-of-Plane Bend | Monosubstituted Vinyl Group |

| 850–750 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Benzene |

These bands provide clear evidence for the key structural components of the molecule. udel.eduvscht.cz

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and the validation of its molecular formula. The molecular formula for this compound is C₁₀H₁₀O. nih.gov

The calculated monoisotopic mass for this formula is 146.07316 Da. nih.gov HRMS analysis of the compound is expected to yield an experimental mass that matches this calculated value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O |

| Calculated Exact Mass | 146.07316 Da |

| Expected HRMS Result | [M+H]⁺ = 147.08099 Da |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the vinyl-substituted benzene ring fused to the dihydrofuran moiety.

The conjugation between the vinyl group and the aromatic ring is expected to result in characteristic π → π* electronic transitions. Benzofuran (B130515) derivatives typically exhibit absorption bands in the UV region. For this compound, absorption maxima (λmax) are anticipated in the range of 250-300 nm, consistent with the extended π-system. researchgate.net The exact position and intensity of these bands are influenced by the solvent and the specific electronic structure of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical characterization of chiral molecules. In the context of this compound derivatives, CD spectroscopy is instrumental in determining the absolute configuration of stereocenters and understanding the conformational properties of the molecule. This section delves into the application of CD spectroscopy for the chiral derivatives of this compound, focusing on the correlation between stereochemistry and chiroptical properties.

The chiroptical properties of 2,3-dihydrobenzofuran (B1216630) derivatives are largely governed by the helicity of the dihydrofuran ring. nih.gov A correlation has been established between the helicity of the O-heterocyclic ring and the sign of the Cotton effect observed in the ¹L(b) band of the CD spectrum. nih.gov For the unsubstituted 2,3-dihydrobenzofuran chromophore, a P (positive) helicity of the heterocyclic ring results in a negative Cotton effect, while an M (negative) helicity leads to a positive Cotton effect within the ¹L(b) band. nih.gov

However, it is crucial to note that substitution on the fused benzene ring can significantly influence and even invert this helicity rule. nih.govresearchgate.net This highlights the importance of considering the entire molecular structure when interpreting CD spectra. The absolute configurations of dihydrobenzofuran neolignans, for instance, are often determined by the signs of the ¹L(b) band (around 270-300 nm) or the ¹L(a) band (around 220-240 nm) in their electronic circular dichroism (ECD) spectra. researchgate.net A positive Cotton effect in the ¹L(b) band for a 7,8-trans-3'-methoxydihydrobenzofuran neolignan is indicative of a (7S, 8R) absolute configuration. researchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), play a vital role in supporting the experimental CD data and confirming stereochemical assignments. nih.gov By calculating the theoretical ECD spectra for different enantiomers, a direct comparison with the experimental spectrum can be made to confidently determine the absolute configuration. nih.gov

In a study on new prenylated dihydrobenzofurans, the absolute configuration at the C-2 position was determined by comparing the experimental CD spectrum with that of known dihydrobenzofuran derivatives. nih.gov A positive Cotton effect at a lower wavelength and a negative Cotton effect at a higher wavelength were indicative of an R configuration at C-2. nih.gov

The following table summarizes representative CD data for chiral 2,3-dihydrobenzofuran derivatives, which can serve as a reference for predicting the chiroptical properties of chiral this compound derivatives.

| Compound | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Absolute Configuration | Reference |

| (7S, 8R)-3'-methoxydihydrobenzofuran neolignan | 289 | +0.43 | 7S, 8R | researchgate.net |

| (7S, 8R)-3'-methoxydihydrobenzofuran neolignan | 294 | +0.52 | 7S, 8R | researchgate.net |

| Myrsinoic Acid I | 206.6 | Positive CE | R at C-2 | nih.gov |

| Myrsinoic Acid I | 263.2 | Negative CE | R at C-2 | nih.gov |

| Myrsinoic Acid J | 222 | Positive CE | R at C-2 | nih.gov |

| Myrsinoic Acid J | 265 | Negative CE | R at C-2 | nih.gov |

Interactive Data Table

The synthesis of chiral 2,3-dihydrobenzofuran derivatives with known absolute conformations allows for the establishment of empirical rules correlating the helicity of the heteroring with the sign of the Cotton effect in the CD spectrum. rsc.org For both 2,3-dihydrobenzo[b]furans and related 4H-benzopyran derivatives, a P/M helicity of the heteroring generally leads to a negative/positive CD signal within the α-band, respectively. rsc.org These established rules are invaluable for revising the absolute configurations of naturally occurring compounds. rsc.org

Theoretical and Computational Chemistry Studies of 4 Vinyl 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov It is a popular choice for calculating molecular properties due to its balance of accuracy and computational cost. nih.gov DFT studies on a molecule like 4-vinyl-2,3-dihydrobenzofuran would provide fundamental insights into its geometry, stability, and chemical behavior.

Optimized Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which has a rotatable vinyl group, conformational analysis is performed. This involves calculating the energy of different spatial orientations (conformers) to identify the lowest energy (most stable) conformation. ekb.eg

This analysis is typically done by systematically rotating the dihedral angle of the vinyl group relative to the dihydrobenzofuran ring and calculating the potential energy at each step. The results would reveal the most probable shape of the molecule and the energy barriers between different conformations.

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| C-C (vinyl-ring) | ~1.48 Å | |

| C-O (furan ring) | ~1.37 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-C-H (vinyl) | ~120° |

| C-C-C (vinyl-ring) | ~125° | |

| Dihedral Angle | C-C-C-C (vinyl-ring) | ~0° or ~180° (planar or anti-planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. imperial.ac.ukwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be localized primarily on the vinyl group and the aromatic ring, as these are the most electron-rich regions. The LUMO would also likely be distributed over the π-system of the vinyl and aromatic parts. This information is crucial for predicting how the molecule would interact with other reagents in chemical reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These parameters would quantify the reactive nature of this compound and allow for comparison with other related compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes.)

| Descriptor | Symbol | Value (eV) |

| Chemical Potential | μ | -3.35 |

| Chemical Hardness | η | 2.45 |

| Electrophilicity Index | ω | 2.29 |

Mulliken Atomic Charges

Mulliken atomic charge analysis provides a way to estimate the partial charge on each atom in a molecule. This calculation helps in identifying the electrophilic and nucleophilic sites within the molecule. Atoms with a more negative charge are considered nucleophilic (electron-rich), while those with a more positive charge are electrophilic (electron-deficient). For this compound, this analysis would likely show a negative charge on the oxygen atom and variations in charge across the carbon atoms of the vinyl group and the aromatic ring, further clarifying potential sites for chemical attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. rsc.org

Quantum Chemical Parameters and Correlations

The various parameters calculated through DFT, such as orbital energies, global reactivity descriptors, and atomic charges, are collectively known as quantum chemical parameters. These parameters can be correlated with experimentally observed properties and reactivities. For example, the calculated HOMO-LUMO gap can be related to the electronic absorption spectra of the molecule, and the global reactivity descriptors can be used to predict its behavior in different types of chemical reactions. While specific correlations for this compound are not documented, studies on similar compounds demonstrate the utility of these theoretical parameters in understanding and predicting chemical phenomena. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules nih.gov. The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following this, the spectroscopic properties are calculated for this optimized structure.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry nih.govimist.manih.gov. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted, often showing a strong correlation with experimental values nih.govmdpi.com. These theoretical predictions are invaluable for assigning complex spectra and for distinguishing between different isomers or conformers.

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum diva-portal.orgresearchgate.netresearchgate.net. These calculations help in assigning specific vibrational modes to the observed absorption bands. For this compound, this would include identifying the characteristic stretching and bending vibrations of the vinyl group, the aromatic ring, and the dihydrofuran ring system. The vinyl group, for instance, has characteristic C=C stretching and C-H bending frequencies that can be precisely calculated researchgate.net.

Below are interactive tables presenting hypothetical, yet plausible, DFT-predicted spectroscopic data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

This table illustrates the type of data generated from DFT calculations for NMR chemical shifts. The values are representative of what would be expected for the chemical environment of each atom in the molecule.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C2 | 71.5 | H2 (2H) | 4.62 (t) |

| C3 | 29.8 | H3 (2H) | 3.25 (t) |

| C3a | 120.9 | - | - |

| C4 | 130.5 | - | - |

| C5 | 127.8 | H5 | 7.15 (d) |

| C6 | 121.2 | H6 | 6.88 (t) |

| C7 | 109.5 | H7 | 6.95 (d) |

| C7a | 159.3 | - | - |

| C8 (vinyl) | 136.8 | H8 | 6.75 (dd) |

| C9 (vinyl) | 115.4 | H9a, H9b | 5.70 (d), 5.25 (d) |

Predicted Infrared (IR) Vibrational Frequencies

This table shows representative calculated vibrational frequencies and their assignments for the key functional groups in this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3085 | =C-H stretch (vinyl) |

| 3050 | =C-H stretch (aromatic) |

| 2925, 2855 | -C-H stretch (aliphatic) |

| 1630 | C=C stretch (vinyl) |

| 1590, 1480 | C=C stretch (aromatic ring) |

| 1250 | C-O-C stretch (ether) |

| 990, 910 | =C-H bend (vinyl out-of-plane) |

Computational Modeling of Reaction Mechanisms and Stereochemical Outcomes

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions and for predicting their stereochemical outcomes. For this compound, a key reaction of interest is the epoxidation of the vinyl group. Theoretical studies can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

DFT calculations can be used to model the reaction between this compound and an oxidizing agent, such as a peroxy acid. By calculating the energies of the reactants, transition state, and product, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the reaction kinetics. Furthermore, different stereochemical pathways can be investigated to predict which diastereomer or enantiomer is likely to be the major product. This is particularly relevant in asymmetric epoxidation reactions.

For instance, in the epoxidation of a vinyl arene, the attacking oxidant can approach the double bond from two different faces, leading to the formation of two enantiomers. Computational models can calculate the energy barriers for both approaches. A lower energy barrier for one path would suggest that the corresponding enantiomer will be formed in excess. These models can also account for the influence of catalysts, which can dramatically alter the stereochemical outcome by creating new reaction pathways with different energy profiles. Studies on related vinyl epoxides have demonstrated the utility of theoretical approaches in understanding their formation and subsequent reactions rsc.orgresearchgate.netacs.org.

Reactivity and Mechanistic Investigations of 4 Vinyl 2,3 Dihydrobenzofuran in Organic Transformations

Electrophilic Addition Reactions of the Vinyl Moiety

The vinyl group of 4-vinyl-2,3-dihydrobenzofuran is susceptible to electrophilic attack due to the electron-rich nature of the double bond. While specific studies detailing the electrophilic addition reactions on this particular molecule are not extensively documented in the provided context, the reactivity can be inferred from the general behavior of vinylarenes. Reactions such as halogenation, hydrohalogenation, and hydration are expected to proceed via the formation of a stabilized carbocation intermediate at the benzylic position. The proximity of the dihydrobenzofuran ring system, particularly the oxygen atom, can influence the reaction's stereoselectivity and potentially lead to intramolecular cyclization products under certain conditions. The manipulation of the vinyl group is a key strategy in the synthesis of melatonin (B1676174) agonists, where this compound serves as a versatile early-stage intermediate. acs.org

Cycloaddition Reactions (e.g., [3+2] and [4+1] Annulation)

The vinyl group is an excellent participant in various cycloaddition reactions, providing a powerful tool for ring construction. These reactions allow for the rapid assembly of complex polycyclic systems.

[4+1] Annulation: Palladium-catalyzed (4+1) annulation reactions have been developed for vinyl-substituted cyclic carbonates, such as 4-vinylbenzodioxinones, with sulfur ylides. organic-chemistry.orgresearchgate.net This methodology yields dihydrobenzofuran derivatives with excellent diastereoselectivity. The proposed mechanism involves the formation of a zwitterionic intermediate which then undergoes an intramolecular substitution to form the five-membered ring. organic-chemistry.org

[3+2] Cycloaddition: The vinyl moiety can act as the 2π-component in [3+2] cycloadditions with various 1,3-dipoles. For instance, visible-light-induced [3+2] cyclization of vinyl azides has been developed as an efficient method for constructing pyrroline (B1223166) rings. rsc.org Similarly, copper-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone provides selective access to indole-tethered benzofuran (B130515) scaffolds. rsc.org Photochemical reactions of vinyldiazo compounds with 1,3-dipoles also produce [3+2] cycloaddition products with high yields and diastereocontrol. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): 2-Vinylbenzofurans, structural isomers of the title compound, have been shown to participate in [4+2] cycloaddition reactions with dienes under photoinduced electron transfer conditions. researchgate.net These reactions, analogous to those of styrenes, can yield substituted cyclohexenes and tetrahydrodibenzofurans. researchgate.net Light-irradiated vinyldiazoacetates can also react with dienes like furan (B31954) and cyclopentadiene (B3395910) in a formal [4+2] cycloaddition to form tricyclic compounds with high diastereoselectivity. nih.gov

The table below summarizes various cycloaddition reactions applicable to vinyl-substituted benzofuran systems.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [4+1] Annulation | 4-Vinylbenzodioxinones + Sulfur Ylides | Pd₂(dba)₃, XantPhos | Dihydrobenzofuran derivatives |

| [3+2] Cycloaddition | Vinyl Azides + Imidoyl Sulfoxonium Ylides | Visible Light | Perfluoroalkyl-substituted 1-pyrrolines |

| [3+2] Cycloaddition | Indole-3-acrylate + p-Benzoquinone | Cu(OTf)₂ | Indol-3-yl-benzofurans |

| [4+2] Cycloaddition | 2-Vinylbenzofuran + 1,3-Cyclohexadienes | Photoinduced | Tetrahydrodibenzofurans, Bicyclooctenes |

| [4+2] Cycloaddition | Vinyldiazoacetates + Furan/Cyclopentadiene | Blue Light | Tricyclic compounds |

Oxidation Reactions, including Epoxidation

The oxidation of the vinyl group in this compound is a key transformation, providing access to valuable chiral building blocks like epoxides. These epoxides are versatile intermediates due to the susceptibility of the three-membered ring to stereoselective ring-opening by nucleophiles. researchgate.net

A significant advancement in this area is the use of biocatalysis. Styrene (B11656) monooxygenase (SMO) enzymes, particularly mutants of SeStyA from Selenomonas ruminantium, have been employed for the stereo-complementary epoxidation of this compound. researchgate.netresearchgate.net Wild-type SeStyA and engineered mutants can produce either the (R)- or (S)-epoxide, (R)- or (S)-4-(oxiran-2-yl)-2,3-dihydrobenzofuran, with high enantioselectivity and stability. researchgate.net This biocatalytic approach offers a green alternative to traditional chemical methods like the Sharpless asymmetric epoxidation. researchgate.net

The progress of such a biocatalytic reaction can be monitored over time, as illustrated by the data in the following table, which shows the gas chromatography (GC) yields of the epoxide product using different enzyme mutants. researchgate.net

| Time (hours) | WT SeStyA (20 mM Substrate) | Mutant M6R (20 mM Substrate) | Mutant M5S (20 mM Substrate) | Mutant M6R (40 mM Substrate) | Mutant M5S (40 mM Substrate) |

| 0 | 0% | 0% | 0% | 0% | 0% |

| 1 | ~15% | ~40% | ~45% | ~25% | ~35% |

| 2 | ~25% | ~65% | ~70% | ~45% | ~55% |

| 4 | ~35% | ~85% | ~90% | ~60% | ~75% |

| 8 | ~40% | ~95% | >95% | ~75% | ~90% |

| 24 | ~40% | ~95% | >95% | ~80% | ~95% |

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on an unactivated vinyl carbon (SₙV) is challenging, such reactions can occur under specific conditions, particularly in intramolecular cyclizations or with highly activated substrates. researchgate.net For the this compound system, reactivity in substitution reactions often involves prior functionalization of the vinyl group. For example, conversion of the vinyl group to a 2-chloroethyl group creates an electrophilic center amenable to nucleophilic substitution. Indeed, a key step in a large-scale synthesis of this compound is the dehydrohalogenation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran, which is formed via substitution and cyclization reactions. acs.org

Furthermore, catalytic enantioconvergent substitution reactions represent a powerful strategy for constructing stereocenters. While not demonstrated directly on this compound, nickel-catalyzed couplings of tertiary alkyl halides with alkenylmetal nucleophiles establish a precedent for creating quaternary stereocenters adjacent to a vinyl group. nih.gov This suggests that derivatives of this compound could potentially be used as nucleophiles in catalytic allylic substitution reactions to forge new carbon-carbon bonds with high stereocontrol. nih.gov

Polymerization Mechanisms and Control

A significant aspect of the reactivity of this compound is its propensity to polymerize. This behavior is a stability concern, especially at elevated temperatures or under neutral or acidic conditions. acs.org The polymerization likely proceeds through a cationic mechanism, where an acidic proton initiates the process by adding to the vinyl group, generating a stable benzylic carbocation that propagates the polymer chain. The observation that the compound is stable under basic conditions supports this hypothesis, as the absence of protons prevents initiation. acs.org

The polymerization of related vinyl-heterocyclic monomers has been studied in more detail. Asymmetric cationic polymerization of benzofuran, the aromatic parent compound, can be achieved with controlled molecular weights using a reversible chain-transfer agent. acs.org This demonstrates that controlled polymerization of such heterocyclic monomers is feasible, allowing for the synthesis of polymers with defined stereochemistry. Additionally, vinyl benzoxazine (B1645224), another related monomer, can undergo free-radical polymerization initiated by agents like AIBN, as well as cationic ring-opening polymerization of the benzoxazine group. rsc.org This suggests that this compound could also be susceptible to free-radical polymerization, offering an alternative pathway to polymeric materials.

Reaction Cascade Development

The dual reactivity of the vinyl group and the dihydrobenzofuran scaffold makes this molecule an ideal candidate for incorporation into reaction cascades. Cascade reactions, or tandem reactions, allow for the construction of complex molecules in a single pot by combining multiple bond-forming events, which is highly efficient.

Methodologies have been developed that build the 2,3-dihydrobenzofuran (B1216630) skeleton as part of a cascade process. For instance, a light-driven, metal-free protocol converts 2-allylphenol (B1664045) derivatives into functionalized 2,3-dihydrobenzofurans. nih.govresearchgate.net This process is initiated by the photochemical activity of a phenolate (B1203915) anion and proceeds through a tandem sequence of an atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (Sₙ). nih.govresearchgate.net Similarly, rhodium-catalyzed redox-neutral cascade reactions can be used to assemble dihydrobenzofuran derivatives. dntb.gov.ua These examples highlight how the fundamental reaction steps involving radical additions and substitutions can be chained together to form the core structure of interest. The presence of the vinyl group in this compound provides a reactive handle to initiate or participate in such synthetic cascades to build even more complex fused-ring systems.

Applications of 4 Vinyl 2,3 Dihydrobenzofuran As a Versatile Synthetic Building Block

Precursor in Complex Molecule Synthesis

The chemical structure of 4-Vinyl-2,3-dihydrobenzofuran offers multiple reaction sites, primarily the vinyl group, which can undergo a wide array of chemical transformations. This makes it a valuable starting material for the assembly of more intricate molecular architectures.

This compound serves as a key intermediate in the synthesis of several pharmacologically significant compounds. The vinyl group acts as a versatile handle for introducing further functionalities or for constructing parts of a larger molecular framework.

A notable application is in the synthesis of melatonin (B1676174) receptor agonists. acs.org For instance, it is a documented intermediate in the production of Tasimelteon, a drug used to treat non-24-hour sleep-wake disorder. hsppharma.comchemicalbook.com The synthesis involves chemical modification of the vinyl group to build the final drug structure. The dihydrobenzofuran moiety is a core structural component of a number of such agonists developed for clinical studies. acs.org

Furthermore, the vinyl group can be transformed into an epoxide, a highly useful intermediate for creating chiral molecules. Research has shown that styrene (B11656) monooxygenases can catalyze the stereo-complementary epoxidation of this compound, yielding chiral epoxides that are crucial for the synthesis of enantiopure pharmaceuticals. researchgate.net

| Compound Name | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| Tasimelteon | Non-24-hour sleep-wake disorder | Key intermediate | hsppharma.comchemicalbook.com |

| Substituted Dihydrobenzofurans | Melatonin Agonists | Versatile early intermediate | acs.org |

The dihydrobenzofuran structure is itself a bicyclic system. The presence of the vinyl group on this scaffold provides a strategic location for annulation reactions, which are chemical reactions that form a new ring onto an existing molecule. This capability allows chemists to construct more complex tricyclic and polycyclic frameworks, which are common in natural products and medicinally important compounds. nih.govfrontiersin.org

Various synthetic strategies can be employed to build upon the this compound core. These include:

Cycloaddition Reactions: The vinyl group can participate as a dienophile or a dipolarophile in reactions like the Diels-Alder reaction or 1,3-dipolar cycloadditions to form new six- or five-membered rings, respectively.

Cascade Reactions: It can be a substrate in cascade reactions, where a single event triggers a series of intramolecular ring-forming steps, efficiently assembling complex polycyclic systems in one pot. nih.govfrontiersin.org

Transition-Metal Catalyzed Annulations: Palladium, rhodium, or gold catalysts can be used to orchestrate the formation of new rings by activating the vinyl group or C-H bonds on the aromatic ring.

These methods enable the transformation of the relatively simple this compound into architecturally complex molecules, demonstrating its utility as a foundational building block in synthetic organic chemistry. sioc-journal.cn

Role in Materials Science Research

The unique electronic structure of the benzofuran (B130515) moiety combined with the polymerizable nature of the vinyl group makes this compound an attractive monomer for materials science applications.

Benzofuran-containing molecules have been investigated for their photophysical properties. For instance, dyes incorporating benzofuran units linked to a diketopyrrolopyrrole (DPP) core have been shown to exhibit interesting absorption and emission profiles, including strong two-photon absorption properties. researchgate.net

The vinyl group of this compound allows it to undergo vinyl-addition polymerization to form poly(this compound). Polymers with rigid backbones, such as those derived from cyclic monomers, often exhibit high thermal stability and high glass transition temperatures (Tg). mdpi.com

Research into the polymerization of related compounds like benzofuran has demonstrated that asymmetric cationic polymerization can produce optically active polymers with highly controlled stereostructures (e.g., threo-diisotactic). acs.org This suggests that this compound could be polymerized using similar techniques to yield polymers with specific chirality and controlled molecular weights. Such materials could have applications in chiral separations or as specialized optical films.

| Polymer Type | Potential Property | Potential Application | Reference Principle |

|---|---|---|---|

| Homopolymer | High glass transition temperature, thermal stability | High-performance plastics, specialty films | mdpi.com |

| Optically Active Polymer | Controlled stereochemistry, high specific optical rotation | Chiral chromatography, optical materials | acs.org |

| Copolymer | Tunable electronic/optical properties | Organic electronics, sensors | researchgate.net |

Intermediate in Pharmaceutical Production

Beyond its role in exploratory synthesis, this compound is a crucial intermediate in the large-scale production of pharmaceuticals. Its importance is highlighted by the development of efficient, scalable syntheses to meet industrial demand. For the clinical development of melatonin agonists, the annual requirement for this intermediate reached hundreds of kilograms. acs.org

To meet this demand, a practical and cost-effective pilot-plant scale synthesis was developed. This two-step "telescoped" process, which proceeds without isolating the intermediate, converts 2,3-bis(2-hydroxyethyl)phenol (B1602757) into this compound. acs.org The method utilizes imidate ester chemistry and phase-transfer catalysis for the final dehydrohalogenation step. acs.org This industrial process is highly efficient, achieving yields in the range of 83% to 90%, and provides high-quality material suitable for pharmaceutical manufacturing without the need for distillation. acs.orgacs.org The existence of such a robust production method underscores the compound's established role as a valuable commodity in the pharmaceutical industry.

Preparation of Ramelteon and Related Intermediates

This compound serves as a crucial and versatile starting material in the synthesis of Ramelteon, a selective melatonin receptor agonist. Its structure allows for the efficient construction of the complex tricyclic core of the drug. Various synthetic strategies have been developed to utilize this compound for preparing key intermediates of Ramelteon.

One prominent industrial approach involves a two-step telescoped synthesis. This method starts with 2,3-bis(2-hydroxyethyl)phenol, which is treated with a Vilsmeier reagent. This process generates an in-situ bis-imidate intermediate that undergoes sequential ring closure and chloride displacement to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran. This chloro-intermediate is then converted to this compound via dehydrohalogenation, often facilitated by phase-transfer catalysis, with yields ranging from 83% to 90% on a pilot-plant scale. acs.orgacs.org

Once obtained, this compound can be transformed into the key intermediate 1-(2,3-dihydrobenzofuran-4-yl)ethanone. This conversion is a critical step towards building the indanone ring system of Ramelteon. google.com An alternative pathway to a related tricyclic core intermediate, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, begins with the related compound 2,3-dihydrobenzofuran-4-carbaldehyde. This starting material undergoes a Grignard reaction with vinylmagnesium bromide, followed by oxidation and a Nazarov cyclization to yield the target indanone. patsnap.com

The dihydrobenzofuran moiety is recognized as a necessary pharmacophore for the therapeutic action of Ramelteon. scielo.org.za The vinyl group provides a reactive handle for subsequent chemical modifications required to complete the synthesis of the final active pharmaceutical ingredient.

Table 1: Key Intermediates in Ramelteon Synthesis from Dihydrobenzofuran Precursors

| Starting Material | Key Intermediate(s) | Target | Reference |

|---|---|---|---|

| 2,3-bis(2-hydroxyethyl)phenol | 4-(2-chloroethyl)-2,3-dihydrobenzofuran; this compound | Ramelteon | acs.orgacs.org |

| This compound | 1-(2,3-dihydrobenzofuran-4-yl)ethanone | Ramelteon | google.com |

| 2,3-dihydrobenzofuran-4-carbaldehyde | 1-(2,3-dihydrobenzofuran-4-yl)-2-propen-1-ol | 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | patsnap.com |

Chemical Probe and Research Tool

Beyond its role in large-scale drug synthesis, the 2,3-dihydrobenzofuran (B1216630) scaffold, for which this compound is a key precursor, is valuable in medicinal chemistry research. The core structure is a known component of compounds designed to interact with specific biological targets, making its derivatives useful as chemical probes for exploring physiological pathways and receptor function.

For instance, the 2,3-dihydrobenzofuran nucleus is a known intermediate in the synthesis of potent agonists for the 5-HT2C receptor, a subtype of the serotonin (B10506) receptor. researchgate.net The ability to synthesize derivatives from precursors like this compound allows researchers to create a library of compounds to study the structure-activity relationships of this important neurological target.

Furthermore, the vinyl group of this compound is amenable to various chemical transformations that can be used to generate specialized research tools. One such transformation is stereo-complementary epoxidation, which can be achieved using engineered enzymes. researchgate.net This reaction converts the vinyl group into a chiral epoxide, introducing stereochemical complexity. These enantiopure epoxides can serve as advanced intermediates for synthesizing highly specific probes to investigate biological systems where stereochemistry plays a critical role in molecular recognition. The development of biocatalytic methods for such transformations highlights the compound's utility in creating sophisticated molecules for chemical biology research.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Yield | Key Challenges |

|---|---|---|---|

| Stille Coupling | Pd(PPh) | 75% | Requires anhydrous conditions |

| Microbial Hydroxylation | Aspergillus niger | 21% | Low regioselectivity |

How can researchers address low regioselectivity in microbial hydroxylation steps?

Advanced Question

Low regioselectivity in microbial hydroxylation (e.g., favoring 2-bromo-5-hydroxyphenylacetic acid over the desired 2-bromo-6-hydroxy isomer) can be mitigated by:

- Strain Optimization : Screening fungal cultures (e.g., Penicillium vs. Aspergillus) for regiospecific activity .

- Directed Evolution : Engineering microbial enzymes for improved selectivity.

- Protecting Group Strategies : Temporarily blocking reactive sites to direct hydroxylation .

What spectroscopic techniques are essential for characterizing this compound?

Basic Question

- NMR : Identifies vinyl protons (5.25–5.65 ppm) and dihydrobenzofuran protons (3.15–4.45 ppm) .

- NMR : Confirms sp carbons (28.84 ppm) and aromatic carbons (108–160 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] at 205.09) .

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| : 3.15 | m, 2H | Dihydrofuran CH |

| : 5.25 | d, 1H | Vinyl proton |

| : 28.84 | Dihydrofuran CH |

What strategies enable enantioselective synthesis of 2,3-dihydrobenzofuran scaffolds?

Advanced Question

Enantioselective synthesis of dihydrobenzofurans (e.g., 2-aryl derivatives) employs:

- Cu/SPDO-Catalyzed [3+2] Cycloaddition : Achieves enantiomeric excess (ee) >90% using chiral ligands. Reaction conditions: 0°C, toluene, 24 hours .

- Chiral Auxiliaries : Temporary stereochemical control during cyclization steps.

How can computational modeling resolve contradictions in biological activity data?

Advanced Question

Conflicting reports on 2,3-dihydrobenzofuran derivatives’ receptor binding (e.g., 5-HT vs. 5-HT affinity) are addressed via:

- Molecular Dynamics (MD) Simulations : Assessing ligand-receptor docking stability (e.g., 4-vinyl derivatives show lower 5-HT efficacy (45–61%) vs. serotonin) .

- ADMET Predictions : Evaluating pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

What are the challenges in scaling up Pd-mediated coupling reactions?

Advanced Question

Scalability issues include:

- Catalyst Loading : High Pd costs (2 mol% in lab vs. <0.5 mol% industrially).

- Byproduct Management : Tributyltin residues require rigorous purification (e.g., hexane/acetonitrile partitioning) .

- Oxygen Sensitivity : Strict nitrogen atmosphere to prevent catalyst deactivation .

How do structural modifications impact biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.